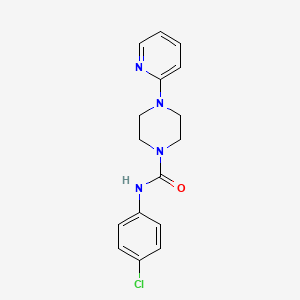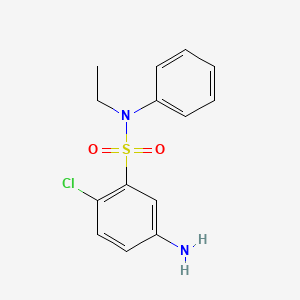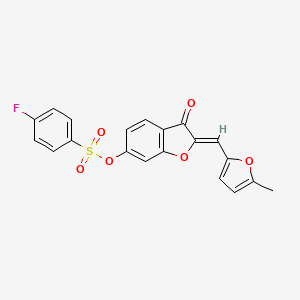![molecular formula C17H13ClFN3OS2 B3018110 N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 499232-35-8](/img/structure/B3018110.png)
N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves the use of electrophilic building blocks that can facilitate the formation of ring structures. In the case of N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide, although not directly mentioned in the provided papers, we can infer from similar compounds that its synthesis likely involves multiple steps, starting with an appropriate aniline derivative. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of a dichloro-trifloromethylaniline with POCl3 in acetate . Similarly, N-aryl-2-chloroacetamides have been used as electrophilic building blocks for the synthesis of thiazolo[3,2-a]pyrimidinones, indicating that chloroacetamides are versatile intermediates in the construction of complex heterocycles .
Molecular Structure Analysis
The molecular structure of compounds like this compound can be elucidated using various spectroscopic techniques. For example, the structure of a related compound was confirmed by 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. X-ray diffraction, in particular, offers a three-dimensional view of the molecule, allowing for the determination of bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of electrophilic centers and the ability to participate in ring formation reactions. The use of N-aryl-2-chloroacetamides in the synthesis of thiazolo[3,2-a]pyrimidinones demonstrates their propensity to act as electrophiles in cyclization reactions, leading to the formation of fused ring systems . The elimination of by-products such as aniline or 2-aminobenzothiazole is a common feature of these reactions, which often proceed with acceptable yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be inferred from related compounds. For instance, crystal data from a dichloro-trifloromethylphenyl acetamide shows that it crystallizes in a monoclinic space group with specific cell parameters . Such data are indicative of the solid-state properties of the compound, which can affect its solubility, stability, and overall behavior in different environments. The presence of halogens and the acetamide group would also influence the compound's polarity, boiling point, and melting point.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study presents the synthesis of novel thienopyrimidine compounds, including derivatives similar to N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide. These compounds have been evaluated for their antimicrobial activity, showing significant potency against various bacterial and fungal strains. The research demonstrates a potential application of these compounds in developing new antimicrobial agents (Kerru et al., 2019).
Anti-Inflammatory Activity
Another research focus has been on the anti-inflammatory properties of this compound derivatives. A study synthesized several derivatives and tested their anti-inflammatory activity, with some compounds showing significant effects. This suggests the potential use of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Anticonvulsant Agents
Research into the synthesis of thieno[2,3-d]pyrimidine derivatives, including structures akin to this compound, has shown potential anticonvulsant activity. These studies involve the design, synthesis, and pharmacological evaluation of these compounds, indicating their possible application in treating seizure disorders (Severina et al., 2020).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS2/c18-11-6-9(4-5-12(11)19)22-14(23)7-24-16-15-10-2-1-3-13(10)25-17(15)21-8-20-16/h4-6,8H,1-3,7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKWBGWDFOBCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)
![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)



![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)
![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)

![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)